![molecular formula C20H22FNO4S B2526808 1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone CAS No. 2034467-09-7](/img/structure/B2526808.png)
1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone
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Description
The compound 1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone is a chemical entity that appears to be related to various sulfonamide and piperidine derivatives, which are often explored for their potential medicinal properties. The structure of this compound suggests that it may have interesting interactions with biological systems due to the presence of a benzylsulfonyl group attached to a piperidine ring and a fluorophenoxyethanone moiety.
Synthesis Analysis
The synthesis of related compounds often involves the use of powerful reagents and specific conditions to achieve the desired chemical transformations. For instance, the combination of 1-benzenesulfinyl piperidine (BSP) with trifluoromethanesulfonic anhydride (Tf2O) has been used for the activation of thioglycosides, which could be a relevant step in the synthesis of complex molecules like the one . Additionally, the synthesis of similar sulfonate reagents for analytical derivatization in liquid chromatography has been reported, which involves the use of substituted piperazine structures that could be related to the piperidine ring in the target compound .
Molecular Structure Analysis
The molecular structure of such compounds is often characterized using various spectroscopic techniques. For example, novel piperidine derivatives have been characterized by 1H NMR, IR, mass spectral, and elemental analysis . These techniques provide detailed information about the molecular framework and functional groups present in the compound, which are crucial for understanding its chemical behavior and potential biological activity.
Chemical Reactions Analysis
The chemical reactivity of compounds containing piperidine and sulfonyl groups can be quite diverse. Electrochemical synthesis methods have been employed to create substituted hydroquinone and benzoquinone derivatives, involving oxidation steps and Michael addition reactions with arylsulfinic acids . Such reactions could be relevant to the chemical transformations that the target compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like 1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone would be influenced by its functional groups. For instance, the presence of a fluorophenyl group could affect the compound's electronegativity and reactivity, as seen in a related study where the fluorine atom played a crucial role in the molecule's binding affinity in molecular docking studies . The benzylsulfonyl group could also impart certain solubility characteristics and influence the compound's overall stability and reactivity.
Scientific Research Applications
Electrochemical Synthesis of Phenylpiperazine Derivatives
Electrochemical methods have been utilized to synthesize phenylpiperazine derivatives, showcasing the potential for generating compounds with similar structures to "1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone". These methods offer an environmentally friendly approach to synthesis, highlighting the compound's relevance in developing new chemical entities with high atom economy and safe waste management in aqueous solutions (Nematollahi & Amani, 2011).
Anticancer Activity
Compounds carrying biologically active sulfone moieties have been synthesized starting with similar sulfone-based piperidinyl ethanones. These compounds exhibit potential anticancer activities, indicating that "1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone" may have applications in developing novel anticancer agents. The synthesized compounds were evaluated for their in vitro anticancer activity, demonstrating their efficacy against breast cancer cell lines (Bashandy et al., 2011).
Medicinal Chemistry
The synthesis of medicinally important N-trimethylene dipiperidine sulfonamides and carboxamides containing a substituted benzophenone moiety as antibacterial agents points to the broad therapeutic potential of compounds structurally related to "1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone". These compounds show potent antibacterial activities, suggesting that modifications of the piperidinyl sulfonamide structure can lead to significant biomedical applications (Vinaya et al., 2008).
Chemical Synthesis and Characterization
The electrochemical synthesis strategies for new mono- and di-substituted hydroquinone and benzoquinone derivatives demonstrate the versatility of using electrochemical methods to create complex molecules. This research suggests the potential for electrochemical synthesis routes for compounds like "1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone", providing a basis for innovative synthesis pathways that are environmentally benign (Nematollahi, Momeni, & Khazalpour, 2014).
Analytical Chemistry Applications
The development of chemically removable derivatization reagents for liquid chromatography shows the importance of sulfonate reagents in analytical chemistry. This research underlines the potential for using "1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone" in the synthesis of analytical reagents, which can be applied in the sensitive detection of analytes following derivatization processes (Wu et al., 1997).
properties
IUPAC Name |
1-(4-benzylsulfonylpiperidin-1-yl)-2-(4-fluorophenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO4S/c21-17-6-8-18(9-7-17)26-14-20(23)22-12-10-19(11-13-22)27(24,25)15-16-4-2-1-3-5-16/h1-9,19H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGQGMYIXRHMNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone |
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